

The Chemical Architecture and Functional Profile of MMAF Sodium: A Technical Guide

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Compound of Interest

Compound Name: MMAF sodium

Cat. No.: B2975898

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Monomethyl auristatin F (MMAF) sodium is a potent synthetic antineoplastic agent that belongs to the auristatin family of dolastatin 10 analogs.[1][2] It functions as a highly effective inhibitor of tubulin polymerization, a critical process for cell division, thereby leading to cell cycle arrest and apoptosis.[3][4][5] Due to its high cytotoxicity, MMAF is most commonly utilized as a cytotoxic payload in antibody-drug conjugates (ADCs).[3][5][6] In this context, a monoclonal antibody specific to a tumor-associated antigen guides MMAF selectively to cancer cells, minimizing systemic toxicity.[4][5][7] The mafodotin part of an ADC's name, in International Nonproprietary Names, refers to MMAF along with its linker structure to the antibody.[4] This guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of **MMAF sodium**, intended for researchers and professionals in drug development.

Physicochemical Characteristics

MMAF sodium is the sodium salt of Monomethylauristatin F. The addition of the sodium ion enhances its solubility in aqueous solutions. The physicochemical properties of both MMAF and its sodium salt are crucial for its formulation and delivery as part of an ADC.

Property	Value	Reference(s)
Chemical Formula	C39H64N5NaO8	[8][9]
Molecular Weight	753.94 g/mol	[9]
CAS Number	1799706-65-2	[8][9]
Appearance	Solid	[10]
Solubility	DMSO: ≥ 200 mg/mL (265.27 mM) H2O: ≥ 100 mg/mL (132.64 mM) Ethanol: 100 mg/mL (136.61 mM)	[6][11]
Log P (Octanol/Water)	0.7 (for MMAF)	[12]
Storage Conditions	Powder: -20°C for up to 3 years In solvent: -80°C for up to 1 year	[3][13]

Biological Activity and Cytotoxicity

The primary mechanism of action of MMAF is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5][14] The C-terminal phenylalanine of MMAF imparts a charge that reduces its membrane permeability compared to its analogue, MMAE, thereby lowering its cytotoxicity as a free drug and making it more dependent on targeted delivery via ADCs.[5][12][14]

Cell Line	Cancer Type	IC50 (nM)	Reference(s)
Karpas 299	Anaplastic Large Cell Lymphoma	119	[6] [9]
H3396	Breast Carcinoma	105	[6] [9]
786-O	Renal Cell Carcinoma	257	[6] [9]
Caki-1	Renal Cell Carcinoma	200	[6] [9]
Jurkat	T-cell Leukemia	450	[15]
SKBR3	Breast Adenocarcinoma	83	[15]

Experimental Protocols

Detailed experimental procedures are critical for the accurate evaluation of **MMAF sodium**'s properties and efficacy. Below are outlines of common experimental protocols.

Preparation of Stock Solutions

The preparation of accurate and stable stock solutions is the first step in most in vitro and in vivo studies.

Protocol for a 10 mM Stock Solution in DMSO:

- Weigh out a precise amount of **MMAF sodium** powder.
- Calculate the required volume of dimethyl sulfoxide (DMSO) to achieve a 10 mM concentration using the molecular weight of **MMAF sodium** (753.94 g/mol).
- Add the calculated volume of fresh, anhydrous DMSO to the **MMAF sodium** powder.
- To aid dissolution, the mixture can be gently warmed to 37°C or sonicated.[\[9\]](#)[\[10\]](#)[\[13\]](#)
- Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

- Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).^{[3][9]}

In Vitro Cytotoxicity Assay

This protocol outlines a typical procedure to determine the IC50 value of **MMAF sodium** against a cancer cell line.

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- **Compound Dilution:** Prepare a serial dilution of the **MMAF sodium** stock solution in the appropriate cell culture medium to achieve a range of final concentrations.
- **Cell Treatment:** Remove the existing media from the cells and add the media containing the different concentrations of **MMAF sodium**. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
- **Incubation:** Incubate the plate for a period that allows for the assessment of cytotoxicity, typically 72 hours.
- **Viability Assessment:** Use a cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions to quantify the number of viable cells in each well.
- **Data Analysis:** Measure the absorbance or fluorescence using a plate reader. Normalize the data to the untreated control and plot the cell viability against the logarithm of the **MMAF sodium** concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Antibody-Drug Conjugation Protocol Outline

This protocol provides a general workflow for the conjugation of MMAF to a monoclonal antibody.

- **Antibody Preparation:** If necessary, reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine

(TCEP) to generate free thiol groups for conjugation. This is followed by purification to remove the excess reducing agent.

- **Linker-Payload Preparation:** The MMAF is typically functionalized with a linker that has a maleimide group (e.g., mc-MMAF).^[15] This maleimide group will react with the free thiol groups on the antibody.
- **Conjugation Reaction:** Mix the prepared antibody with a molar excess of the mc-MMAF linker-payload in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4). The reaction is typically carried out at room temperature for several hours or overnight.^[15]
- **Purification of the ADC:** Remove the excess, unconjugated linker-payload and any aggregates using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration.
- **Characterization of the ADC:** Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels. This can be achieved using techniques like hydrophobic interaction chromatography (HIC), mass spectrometry (MS), and SEC.

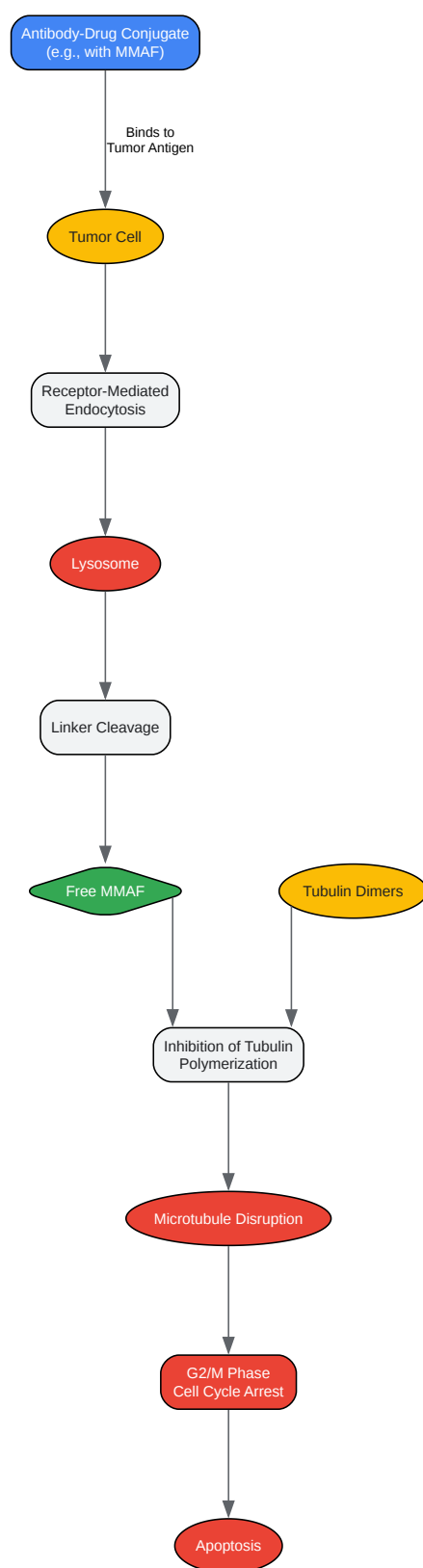
Visualizing Structure and Function

Diagrams illustrating the chemical structure, mechanism of action, and experimental workflows provide a clearer understanding of **MMAF sodium**.

MMAF Sodium (C₃₉H₆₄N₅NaO₈)

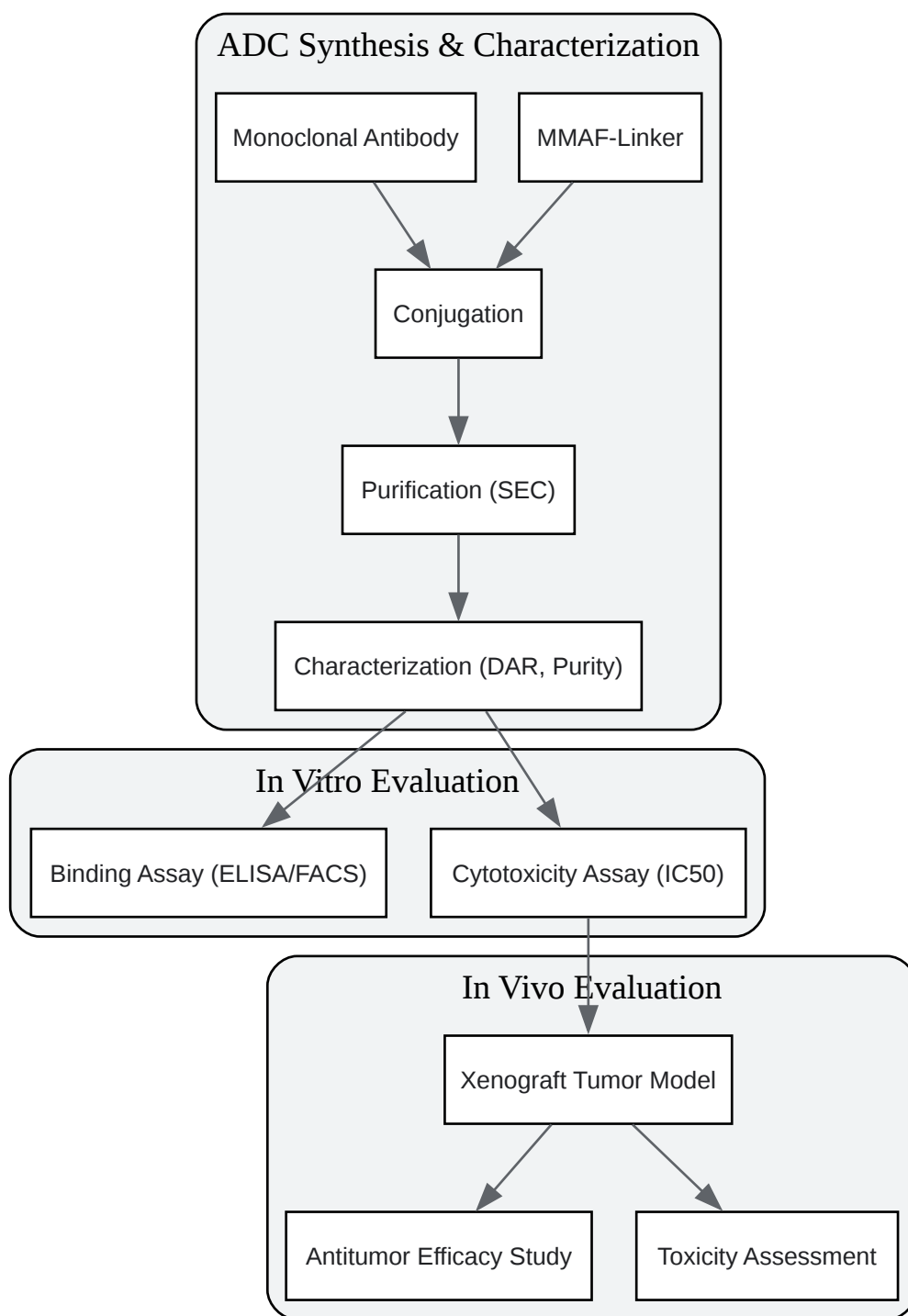
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Caption: Chemical Structure of **MMAF Sodium**.



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Caption: MMAF's Mechanism of Action via an ADC.



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Caption: Experimental Workflow for ADC Evaluation.

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